molecular formula C31H25ClN2O3 B12473825 2-(4-chlorophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

2-(4-chlorophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12473825
M. Wt: 509.0 g/mol
InChI Key: XIXIGUUICYKNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core, a pyrrole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for cell growth and proliferation. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to inhibit multiple enzymes and pathways makes it a promising candidate for further research and development in medicinal chemistry and other scientific areas.

Properties

Molecular Formula

C31H25ClN2O3

Molecular Weight

509.0 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C31H25ClN2O3/c1-19-4-15-28-26(16-19)27(31(36)37-18-30(35)23-7-11-24(32)12-8-23)17-29(33-28)22-9-13-25(14-10-22)34-20(2)5-6-21(34)3/h4-17H,18H2,1-3H3

InChI Key

XIXIGUUICYKNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5C(=CC=C5C)C

Origin of Product

United States

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